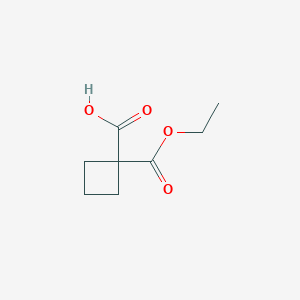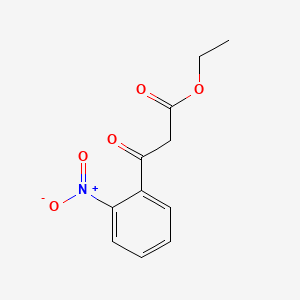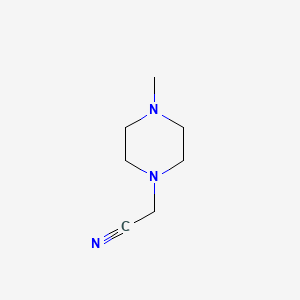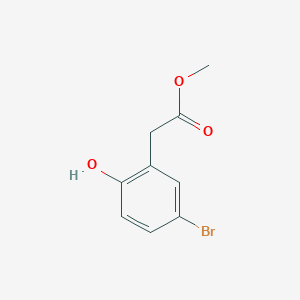![molecular formula C9H6O2S B1588876 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde CAS No. 199339-71-4](/img/structure/B1588876.png)
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde
Vue d'ensemble
Description
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is a complex organic molecule with intriguing bioactive properties. Its structure includes a benzothiophene ring system, which contributes to its diverse pharmacological effects. This compound has garnered attention for its potential applications in various biomedical contexts.
Synthesis Analysis
The synthesis of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde involves several methods, including condensation reactions, oxidation processes, and cyclization steps. Researchers have explored both chemical and enzymatic routes to obtain this compound. Further studies are needed to optimize and scale up the synthesis for practical applications.
Molecular Structure Analysis
The molecular formula of 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde is C9H6O2S , with a molecular weight of approximately 178.21 g/mol . Its IUPAC name is 4-hydroxy-1-benzothiophene-7-carbaldehyde . The compound features a hydroxyl group (OH) and an aldehyde functional group (CHO) attached to the benzothiophene ring.
Chemical Reactions Analysis
- Oxidation Reactions : 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde can undergo oxidation to form corresponding acids or other derivatives.
- Condensation Reactions : It participates in condensation reactions with various nucleophiles, leading to the synthesis of more complex compounds.
- Ring-Opening Reactions : The benzothiophene ring can open under specific conditions, yielding novel derivatives.
Physical And Chemical Properties Analysis
- Boiling Point : Approximately 372.8°C at 760 mmHg.
- Density : 1.447 g/cm³ .
- InChI Key : JXQGDDMZTWHASG-UHFFFAOYSA-N.
- Canonical SMILES : C1=CC(=C2C=CSC2=C1C=O)O.
Safety And Hazards
While 4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde shows promise, safety assessments are crucial. Researchers must evaluate its toxicity, potential side effects, and environmental impact. Proper handling, storage, and disposal protocols are essential.
Orientations Futures
- Biomedical Applications : Investigate its use in cancer therapy, antimicrobial agents, and other disease treatments.
- Structure-Activity Relationship Studies : Explore modifications to enhance its bioactivity.
- Formulation Development : Design delivery systems for optimal efficacy.
Propriétés
IUPAC Name |
4-hydroxy-1-benzothiophene-7-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6O2S/c10-5-6-1-2-8(11)7-3-4-12-9(6)7/h1-5,11H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JXQGDDMZTWHASG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C2C=CSC2=C1C=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H6O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10457900 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
178.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
CAS RN |
199339-71-4 | |
| Record name | 4-hydroxy-benzo[b]thiophene-7-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10457900 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

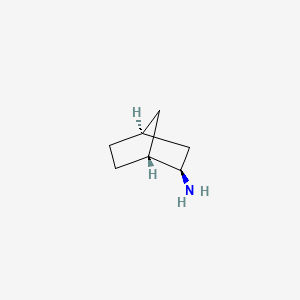

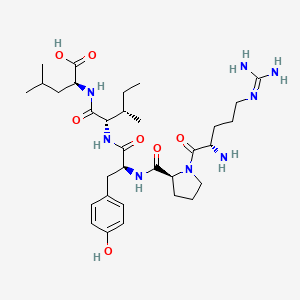
![6,7-Dihydro-5H-pyrrolo[3,4-b]pyridin-5-one](/img/structure/B1588802.png)

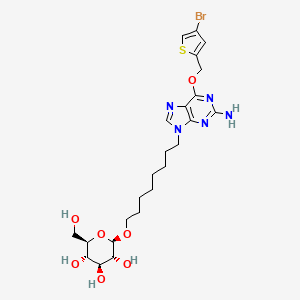

![Ethyl 7-chloropyrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B1588806.png)
